molecular formula C17H17NO3 B6407687 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261907-43-0

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%

Cat. No. B6407687
CAS RN: 1261907-43-0
M. Wt: 283.32 g/mol
InChI Key: KLNUXYDTNRXWMH-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% (hereafter referred to as DMAC-6-MBA) is a synthetic organic compound with a wide range of applications in the scientific research field. DMAC-6-MBA is a mono-substituted benzoic acid derivative, which is synthesized by reacting N,N-dimethylaminocarbonyl chloride (DMAC) with 6-methylbenzoic acid (6-MBA). DMAC-6-MBA has a unique structure and chemical properties, which makes it a useful reagent for a variety of laboratory experiments.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is used in a variety of laboratory experiments, including the synthesis of other organic compounds, the preparation of reagents for chromatography and spectroscopy, and the synthesis of pharmaceuticals. It is also used in the synthesis of other benzoic acid derivatives, and has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug, diclofenac.

Mechanism of Action

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a mono-substituted benzoic acid, which means that it is able to form hydrogen bonds with other molecules. This property makes 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA a useful reagent for a variety of laboratory experiments, as it can be used to form strong bonds with other molecules.
Biochemical and Physiological Effects
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a non-toxic compound and does not have any known biochemical or physiological effects. It is not known to interact with any known biological systems, and is considered to be safe for laboratory use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA in laboratory experiments is its ability to form strong hydrogen bonds with other molecules. This makes it a useful reagent for a variety of experiments, as it can be used to form strong bonds with other molecules. However, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is not soluble in water and is not miscible with organic solvents, which can make it difficult to use in some experiments.

Future Directions

Future research on 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA should focus on exploring its potential applications in the synthesis of other organic compounds, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research should be conducted to investigate the biochemical and physiological effects of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA, as well as its potential interactions with other biological systems. Finally, further research should be conducted to explore the potential advantages and limitations of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA in laboratory experiments.

Synthesis Methods

The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a straightforward procedure that involves the reaction of N,N-dimethylaminocarbonyl chloride (2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%) with 6-methylbenzoic acid (6-MBA). The reaction is carried out in an anhydrous environment and is typically conducted at a temperature of between 0-5°C. The reaction is typically complete in 1-2 hours. The resulting product is a white solid that is 95% pure 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA.

properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-6-4-9-14(15(11)17(20)21)12-7-5-8-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUXYDTNRXWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691298
Record name 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid

CAS RN

1261907-43-0
Record name 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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